1-(Coronen-1-YL)ethan-1-one
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Overview
Description
1-(Coronen-1-YL)ethan-1-one is an aromatic ketone with the chemical formula C₂₆H₁₄O . This compound features a coronenyl group attached to an ethanone moiety, making it a unique structure with significant potential in various scientific fields.
Preparation Methods
The synthesis of 1-(Coronen-1-YL)ethan-1-one typically involves the reaction of coronene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Coronen-1-YL)ethan-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form coronenyl carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield coronenyl ethanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major products formed from these reactions include coronenyl carboxylic acid, coronenyl ethanol, and various substituted coronenyl derivatives .
Scientific Research Applications
1-(Coronen-1-YL)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studies have explored its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
The mechanism by which 1-(Coronen-1-YL)ethan-1-one exerts its effects involves interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . The pathways involved include the disruption of the cell cycle and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Coronen-1-YL)ethan-1-one can be compared with other aromatic ketones such as:
- 1-(Phenanthren-9-yl)ethan-1-one
- 1-(Pyren-1-yl)ethan-1-one
- 1-(Anthracen-9-yl)ethan-1-one
These compounds share similar structural features but differ in the specific polycyclic aromatic hydrocarbon moiety attached to the ethanone group. The uniqueness of this compound lies in its coronenyl group, which provides distinct electronic and steric properties, influencing its reactivity and applications .
Properties
IUPAC Name |
1-coronen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14O/c1-13(27)20-12-18-9-8-16-5-3-14-2-4-15-6-7-17-10-11-19(20)26-24(17)22(15)21(14)23(16)25(18)26/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTYVBQIWCKSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C4C2=C5C(=C1)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60829158 |
Source
|
Record name | 1-(Coronen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60829158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88299-48-3 |
Source
|
Record name | 1-(Coronen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60829158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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